An In-depth Technical Guide to the Chemical Properties of 2-bromo-1-phenyl-1-propanone
An In-depth Technical Guide to the Chemical Properties of 2-bromo-1-phenyl-1-propanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-1-phenyl-1-propanone, also known as α-bromopropiophenone, is an organic compound that holds significant interest in synthetic organic chemistry.[1] Its structure, featuring a phenyl group, a ketone, and a bromine atom on the alpha carbon, makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] The presence of the bromine atom, in particular, imparts a high degree of reactivity, allowing for a range of nucleophilic substitution reactions.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of 2-bromo-1-phenyl-1-propanone, along with a discussion of the potential biological activities based on related compounds.
Chemical and Physical Properties
2-bromo-1-phenyl-1-propanone is typically a white to off-white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. It is advisable to handle this compound with care, adhering to appropriate safety protocols, as it is classified as harmful if swallowed, and causes skin and serious eye irritation.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO | [2][3] |
| Molecular Weight | 213.07 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 42 °C | [1] |
| Boiling Point | 248 °C | [1] |
| 297 °C | [1] | |
| Density | 1.4170 g/cm³ | [1] |
| 1.430 g/cm³ | [1] | |
| Solubility | Good solubility in organic solvents such as ethanol, acetone, and dichloromethane. Limited solubility in water. | [1] |
| CAS Number | 2114-00-3 | [3] |
Spectroscopic Properties
The structural features of 2-bromo-1-phenyl-1-propanone give rise to a characteristic spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides distinct signals for the different hydrogen atoms in the molecule. A representative spectrum in CDCl₃ shows a quartet for the proton on the α-carbon due to coupling with the methyl protons, and a doublet for the methyl protons. The aromatic protons typically appear as multiplets in the downfield region.
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¹H NMR (500 MHz, CDCl₃) δ (ppm): 8.04-8.01 (m, 2H, aromatic), 7.61-7.57 (m, 1H, aromatic), 7.51-7.47 (m, 2H, aromatic), 5.30 (q, J = 6.5 Hz, 1H, CHBr), 1.91 (d, J = 6.7 Hz, 3H, CH₃).[4]
¹³C NMR: The carbon NMR spectrum shows distinct signals for each of the nine carbon atoms, with the carbonyl carbon appearing at the lowest field.
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¹³C NMR (125 MHz, CDCl₃) δ (ppm): 193.29 (C=O), 134.00, 133.63, 128.87, 128.70 (aromatic carbons), 41.42 (CHBr), 20.10 (CH₃).[4]
Infrared (IR) Spectroscopy
The IR spectrum of 2-bromo-1-phenyl-1-propanone is characterized by strong absorption bands corresponding to the carbonyl group and the aromatic ring.
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C=O Stretch: A strong absorption is expected in the region of 1685-1700 cm⁻¹ for the ketone carbonyl group conjugated with the phenyl ring.
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C-H Stretch (Aromatic): Peaks are typically observed above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks are observed below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
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C-Br Stretch: A weaker absorption is expected in the fingerprint region.
Mass Spectrometry (MS)
In electron ionization mass spectrometry, 2-bromo-1-phenyl-1-propanone will exhibit a characteristic fragmentation pattern.
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Molecular Ion Peak: The molecular ion peak ([M]⁺) will be observed at m/z 212 and 214 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
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Major Fragments: Common fragmentation pathways include the loss of a bromine radical (•Br) to give a fragment at m/z 133, and the cleavage of the acyl group to produce the benzoyl cation at m/z 105. Another significant fragment can be observed at m/z 77, corresponding to the phenyl cation.
Reactivity and Synthesis
The presence of the α-bromo ketone functionality makes 2-bromo-1-phenyl-1-propanone a reactive molecule, particularly susceptible to nucleophilic attack at the α-carbon. This reactivity is harnessed in various organic syntheses.
General Reactivity
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Nucleophilic Substitution: The bromine atom is a good leaving group, facilitating Sₙ2 reactions with a variety of nucleophiles to introduce new functional groups at the α-position.
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Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives.
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Formation of Heterocycles: It serves as a key building block in the synthesis of various heterocyclic compounds.
Experimental Protocols for Synthesis
Several methods for the synthesis of α-bromoketones have been reported. Below are two common experimental protocols for the preparation of 2-bromo-1-phenyl-1-propanone from propiophenone.
Method 1: Bromination using Bromine and a Lewis Acid Catalyst
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Reaction Setup: Dissolve propiophenone in a suitable solvent such as diethyl ether or chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath.
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Addition of Reagents: Slowly add a solution of bromine in the same solvent to the cooled and stirred solution of propiophenone. A catalytic amount of a Lewis acid, such as aluminum chloride, can be added to facilitate the reaction.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Method 2: Bromination using N-Bromosuccinimide (NBS)
-
Reaction Setup: Dissolve propiophenone in a suitable solvent like carbon tetrachloride in a round-bottom flask.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN to the solution.
-
Initiation: Heat the reaction mixture under reflux or irradiate with a UV lamp to initiate the reaction.
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.
Biological Activity and Potential Applications
While there is a lack of specific studies on the biological activities of 2-bromo-1-phenyl-1-propanone, the broader class of α-bromoketones and phenylpropanoids has been investigated for various pharmacological effects. It is important to note that the following information is based on related compounds and serves as a guide for potential areas of research for 2-bromo-1-phenyl-1-propanone.
Inferred Biological Activities from Related Compounds
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Antimicrobial and Antifungal Activity: Phenylpropanoid derivatives have been reported to exhibit antimicrobial and antifungal properties. The mechanism of action is often attributed to the disruption of microbial cell membranes.
-
Anti-inflammatory Activity: Some phenylpropanoids have demonstrated anti-inflammatory effects, potentially through the modulation of inflammatory pathways and the inhibition of enzymes like cyclooxygenase (COX).[5]
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Enzyme Inhibition: The electrophilic nature of the α-carbon in α-bromoketones makes them potential covalent inhibitors of enzymes, particularly those with nucleophilic residues like cysteine or histidine in their active sites. This suggests that 2-bromo-1-phenyl-1-propanone could be investigated as an inhibitor for various enzymatic targets.
Precursor for Pharmacologically Active Molecules
2-bromo-1-phenyl-1-propanone is a known precursor in the synthesis of cathinone and its derivatives, which are stimulants.[6] This highlights its importance in the context of medicinal chemistry and drug development, as well as in forensic and toxicological studies.
Experimental Workflows and Logical Relationships
Given the absence of specific signaling pathway information for 2-bromo-1-phenyl-1-propanone, a general experimental workflow for assessing the biological activity of a novel compound is presented below. This logical flow can guide researchers in the initial screening and characterization of its potential pharmacological effects.
Caption: General workflow for the synthesis, characterization, and biological evaluation of a chemical compound.
This workflow begins with the synthesis and rigorous characterization of the compound to ensure its purity and structural integrity. The subsequent step involves a broad-based biological screening to identify potential activities, such as cytotoxicity against cancer cell lines, antimicrobial effects, or inhibition of specific enzymes. Positive hits from the initial screening would then warrant more in-depth mechanistic studies to elucidate the underlying signaling pathways, identify specific molecular targets, and validate the findings in relevant in vivo models.
Conclusion
2-bromo-1-phenyl-1-propanone is a valuable chemical intermediate with well-defined chemical and spectroscopic properties. Its reactivity makes it a key starting material for the synthesis of a wide range of organic molecules. While its own biological activities have not been extensively studied, the known pharmacological profiles of related α-bromoketones and phenylpropanoids suggest that it could be a promising candidate for investigation in areas such as antimicrobial and anti-inflammatory drug discovery. The provided technical information and experimental workflows are intended to serve as a comprehensive resource for researchers and scientists working with this compound, facilitating its use in both synthetic chemistry and drug development endeavors.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-Propanone, 1-bromo-1-phenyl- | C9H9BrO | CID 90870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Cathinone - Wikipedia [en.wikipedia.org]
